

Application Notes and Protocols: BRD9 Degraders for Studying Chromatin Remodeling Complexes

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing BRD9 degraders as chemical tools to investigate the function of the non-canonical BAF (ncBAF) chromatin remodeling complex. The protocols outlined below are intended to facilitate the study of chromatin dynamics, gene regulation, and the therapeutic potential of targeting BRD9.

Introduction to BRD9 and the ncBAF Complex

Bromodomain-containing protein 9 (BRD9) is a key subunit of the non-canonical SWI/SNF (or BAF) chromatin remodeling complex, termed ncBAF.[1][2][3] This complex plays a crucial role in regulating gene expression by altering chromatin structure.[3][4] The bromodomain of BRD9 specifically recognizes acetylated lysine residues on histone tails, thereby recruiting the ncBAF complex to specific genomic loci to modulate gene transcription.[3][5] Dysregulation of BRD9 and the ncBAF complex has been implicated in various diseases, including synovial sarcoma and acute myeloid leukemia, making them attractive therapeutic targets.[5][6][7]

Targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) and molecular glues has emerged as a powerful strategy to study protein function. [8][9][10] Unlike traditional inhibitors that only block a protein's activity, degraders lead to the removal of the entire protein, offering a more profound and often more potent biological effect.



[11] This document focuses on the application of BRD9 degraders to probe the functions of the ncBAF complex.

Quantitative Data Presentation

The following tables summarize the performance of various reported BRD9 degraders, providing key quantitative metrics for comparison.

Table 1: In Vitro Degradation Potency of BRD9 Degraders

| Degrader | Cell Line | DC50 (nM) | E3 Ligase Recruited | Notes | Reference |
|--------------------|------------------|------------------|------------------------|---|-----------|
| dBRD9-A | HSSYII | Low nanomolar | CRBN | Near complete degradation at 100 nM.[6] | [6] |
| PROTAC 11 | Not specified | 50 | CRBN | 10-100 fold more potent than its parental inhibitor.[8] | [8] |
| AMPTX-1 | MV4-11, MCF-7 | Not specified | DCAF16 | Potent and selective degrader.[9] | [9][12] |
| BRD9 Degrader-3 | Not specified | <1.25 | Not specified | Molecular glue.[13] | [13] |

Table 2: Cellular and In Vivo Effects of BRD9 Degradation



| Degrader | Model System | Effect | Quantitative Endpoint | Reference |
|----------------|-----------------------------------|--|---|-----------|
| dBRD9-A | Synovial Sarcoma Xenograft | Inhibition of tumor progression | 50 mg/kg once daily for 24 days. [6] | [6] |
| dBRD9-A | Synovial Sarcoma Cell Lines | G1 cell cycle arrest and apoptosis | Increased Annexin-V positive cells over 9 days.[6] | [6] |
| dBRD9 | MOLM-13 Cells | Selective BRD9 degradation | >95% degradation of BRD9 with minimal off-target effects at 100nM. [14] | [14][15] |
| BRD9 Degraders | Multiple Myeloma Models | Inhibition of cell growth in vitro and in vivo | Downregulation of ribosome biogenesis genes.[16] | [16] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of BRD9 degraders and a typical experimental workflow for their characterization.



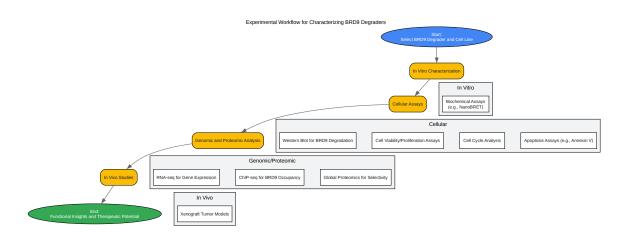
Cellular Environment Binds to Polyubiquitination E3 Ligase Binds to BRD9 E3 Ubiquitin Ligase (e.g., CRBN, DCAF16) BRD9 Degrader (PROTAC) Ubiquitination Recognition by Proteasome Ternary Complex Formation BRD9-PROTAC-E3 Ligase Ternary Complex Degraded Peptides

Mechanism of Action of a BRD9 PROTAC Degrader

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Caption: Mechanism of action of a BRD9 PROTAC degrader.





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Caption: A typical experimental workflow for characterizing BRD9 degraders.

Experimental Protocols



Protocol 1: Western Blotting for BRD9 Degradation

Objective: To determine the dose- and time-dependent degradation of BRD9 protein in cells treated with a BRD9 degrader.

Materials:

- Cell line of interest (e.g., synovial sarcoma cell line HSSYII, or AML cell line MOLM-13)
- BRD9 degrader (e.g., dBRD9-A)
- DMSO (vehicle control)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against BRD9
- Primary antibody for a loading control (e.g., GAPDH, β-actin, or Vinculin)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:



- Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
- Compound Treatment:
 - For dose-response experiments, treat cells with increasing concentrations of the BRD9 degrader (e.g., 1 nM to 1000 nM) and a DMSO control for a fixed time (e.g., 6, 12, or 24 hours).
 - For time-course experiments, treat cells with a fixed concentration of the degrader (e.g., 100 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
- Cell Lysis:
 - Wash cells twice with ice-cold PBS.
 - Add 100-200 μL of ice-cold RIPA buffer to each well.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Incubate on ice for 30 minutes, vortexing every 10 minutes.
 - Centrifuge at 14,000 rpm for 15 minutes at 4°C.
 - Collect the supernatant containing the protein lysate.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
- SDS-PAGE and Western Blotting:
 - Normalize protein amounts for all samples (e.g., 20-30 μg per lane).
 - Prepare samples with Laemmli buffer and boil at 95°C for 5 minutes.
 - Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
 - Transfer proteins to a PVDF membrane.



- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary anti-BRD9 antibody and loading control antibody overnight at 4°C.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Apply ECL substrate and visualize the bands using an imaging system.
- Data Analysis: Quantify band intensities using image analysis software. Normalize the BRD9 band intensity to the loading control. Calculate the percentage of BRD9 remaining relative to the DMSO control.

Protocol 2: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Objective: To determine the genomic occupancy of BRD9 and assess how it is altered upon treatment with a BRD9 degrader.

Materials:

- Cells treated with BRD9 degrader or DMSO as described in Protocol 1.
- Formaldehyde (37%)
- Glycine
- Cell lysis buffer
- Nuclear lysis buffer
- Micrococcal nuclease or sonicator
- · ChIP dilution buffer



- · Anti-BRD9 antibody for ChIP
- IgG control antibody
- Protein A/G magnetic beads
- Wash buffers (low salt, high salt, LiCl)
- · Elution buffer
- RNase A and Proteinase K
- Phenol:chloroform:isoamyl alcohol
- · DNA purification kit
- Library preparation kit for sequencing
- Next-generation sequencer

Procedure:

- Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
- Cell Lysis and Chromatin Shearing:
 - Harvest and lyse the cells to isolate nuclei.
 - Lyse the nuclei and shear the chromatin to fragments of 200-500 bp using either enzymatic digestion (micrococcal nuclease) or sonication.
- Immunoprecipitation:
 - Pre-clear the chromatin with protein A/G beads.
 - Incubate the sheared chromatin with anti-BRD9 antibody or IgG control overnight at 4°C.
 - Add protein A/G beads to capture the antibody-protein-DNA complexes.



- Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
- · Elution and Reverse Cross-linking:
 - Elute the chromatin from the beads.
 - Reverse the cross-links by incubating at 65°C overnight with NaCl.
 - Treat with RNase A and Proteinase K to remove RNA and protein.
- DNA Purification: Purify the immunoprecipitated DNA using a DNA purification kit or phenol:chloroform extraction followed by ethanol precipitation.
- Library Preparation and Sequencing:
 - Prepare sequencing libraries from the purified ChIP DNA and input control DNA.
 - Perform next-generation sequencing.
- Data Analysis:
 - Align sequencing reads to the reference genome.
 - Perform peak calling to identify regions of BRD9 enrichment.
 - Compare BRD9 occupancy between degrader-treated and control samples to identify regions with significantly reduced BRD9 binding.

Protocol 3: RNA-sequencing (RNA-seq)

Objective: To profile the global gene expression changes following BRD9 degradation.

Materials:

- Cells treated with BRD9 degrader or DMSO as described in Protocol 1.
- RNA extraction kit (e.g., RNeasy Kit)



- DNase I
- RNA quality assessment tool (e.g., Bioanalyzer)
- RNA-seq library preparation kit
- Next-generation sequencer

Procedure:

- RNA Extraction:
 - Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
 - Perform an on-column DNase I digestion to remove any contaminating genomic DNA.
- RNA Quality Control: Assess the quality and integrity of the extracted RNA using a Bioanalyzer. Samples should have a high RNA Integrity Number (RIN).
- Library Preparation:
 - Prepare RNA-seq libraries from a defined amount of total RNA (e.g., 1 μg). This typically involves poly(A) selection for mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
- Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
- Data Analysis:
 - Perform quality control on the raw sequencing reads.
 - Align the reads to a reference genome.
 - Quantify gene expression levels.
 - Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon BRD9 degradation.



 Perform pathway analysis and gene set enrichment analysis to understand the biological processes affected by BRD9 degradation.

Conclusion

BRD9 degraders are invaluable tools for dissecting the role of the ncBAF complex in chromatin remodeling and gene regulation. The protocols and data presented here provide a framework for researchers to effectively utilize these chemical probes in their studies. By combining biochemical, cellular, and genomic approaches, a comprehensive understanding of BRD9 function and the therapeutic potential of its degradation can be achieved.

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